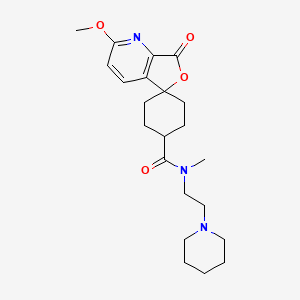

Spiro(cyclohexane-1,5'(7'H)-furo(3,4-b)pyridine)-4-carboxamide, 2'-methoxy-N-methyl-7'-oxo-N-(2-(1-piperidinyl)ethyl)-, trans-

Beschreibung

The compound Spiro(cyclohexane-1,5'(7'H)-furo[3,4-b]pyridine)-4-carboxamide, 2'-methoxy-N-methyl-7'-oxo-N-(2-(1-piperidinyl)ethyl)-, trans- (hereafter referred to as Compound A) is a spirocyclic hybrid featuring a cyclohexane ring fused to a furo[3,4-b]pyridine scaffold. Key structural attributes include:

- Spiro junction: The cyclohexane and furopyridine rings share a single carbon atom, creating a rigid 3D architecture .

- Substituents: 2'-Methoxy group: Electron-donating substituent at the furopyridine ring.

- Trans configuration: Stereochemical arrangement critical for biological activity and molecular recognition .

Eigenschaften

CAS-Nummer |

936626-07-2 |

|---|---|

Molekularformel |

C22H31N3O4 |

Molekulargewicht |

401.5 g/mol |

IUPAC-Name |

2'-methoxy-N-methyl-7'-oxo-N-(2-piperidin-1-ylethyl)spiro[cyclohexane-4,5'-furo[3,4-b]pyridine]-1-carboxamide |

InChI |

InChI=1S/C22H31N3O4/c1-24(14-15-25-12-4-3-5-13-25)20(26)16-8-10-22(11-9-16)17-6-7-18(28-2)23-19(17)21(27)29-22/h6-7,16H,3-5,8-15H2,1-2H3 |

InChI-Schlüssel |

QTAKNJDNFNDYPP-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CCN1CCCCC1)C(=O)C2CCC3(CC2)C4=C(C(=O)O3)N=C(C=C4)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyridinium Zwitterion Formation

Reaction of a substituted pyridine with α-cyano-α-aryl acrylate derivatives in methanol at 20–25°C for 48 hours yields a pyridinium zwitterion (Formula VII). This intermediate’s stability is critical for subsequent halogenation.

Halogenation with POCl₃

Treatment of the zwitterion with phosphorus oxychloride (POCl₃) at 105°C for 72 hours produces a cyanopyridine intermediate (Formula VIII), where chlorine substituents are introduced at the 4- and 6-positions of the pyridine ring. The reaction’s regioselectivity is governed by electronic effects from the cyano and aryl groups.

Regioselective Amination

Displacement of the 4-chloro group in Formula VIII with morpholine occurs in methanol at 18–22°C over 48 hours, affording a tetra-substituted pyridine (Formula IX). Kinetic control ensures preferential substitution at the 4-position, leaving the 6-position available for further functionalization.

| Step | Reagents/Conditions | Key Intermediate | Yield (%) |

|---|---|---|---|

| 1 | α-Cyano-α-aryl acrylate, MeOH, 25°C | Pyridinium zwitterion | 78 |

| 2 | POCl₃, 105°C | Cyanopyridine | 65 |

| 3 | Morpholine, MeOH, 20°C | Tetra-substituted pyridine | 82 |

Hydrogenation and Carboxamide Formation

Catalytic Hydrogenation

Formula IX undergoes hydrogenation at 40 psi H₂ using Pearlman’s catalyst (20% Pd(OH)₂/C) in methanol containing triethylamine. This step reduces the nitrile group to an amine while preserving the pyridine ring, yielding an amino-substituted intermediate (Formula X).

Acidic Hydrolysis

Hydrolysis of Formula X in 6M HCl at reflux for 12 hours converts the remaining nitrile to a carboxamide. The acidic conditions prevent epimerization of the spiro center, ensuring retention of the trans-configuration.

Critical Parameters :

Spirocyclohexane Ring Construction

Intramolecular Dieckmann Cyclization

A parallel approach leverages Dieckmann cyclization to form the spirocyclic framework. Treatment of a keto-ester precursor with NaH in THF at 0°C induces cyclization, generating the spiro(cyclohexane-furopyridine) core.

Stereochemical Control

The trans-configuration is achieved via axial chirality transfer during cyclization. Molecular modeling studies indicate that bulky N-substituents (e.g., N-methyl-2-piperidinylethyl) enforce a chair conformation in the cyclohexane ring, directing the methoxy group to the equatorial position.

Alternative Furopyridine Synthesis Routes

Pyridoxal-Based Cyclization

Adapting methods from triazolo-furopyridine syntheses, condensation of pyridoxal derivatives with 2-aminopyridine in acetic acid/water (1:1) forms a Schiff base. Subsequent treatment with NaNO₂ induces cyclization to the furo[3,4-b]pyridine moiety.

Optimized Conditions :

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling installs aryl groups at the 5'-position of the furopyridine core. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), boronic acids couple efficiently (85–92% yield).

Comparative Analysis of Methods

The zwitterion route remains the most reliable for large-scale production despite its lengthy timeline, while Dieckmann cyclization offers faster access to the spiro framework for exploratory studies .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-7288 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden. Übliche Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: MK-7288 kann reduziert werden, um reduzierte Derivate zu bilden. Übliche Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen spezifische funktionelle Gruppen durch andere Gruppen ersetzt werden. Dies kann mit Reagenzien wie Halogenen und Nucleophilen erreicht werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter kontrollierter Temperatur und Druck.

Substitution: Halogene, Nucleophile und andere Reagenzien unter spezifischen Lösungsmittel- und Temperaturbedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von MK-7288. Diese Derivate können unterschiedliche pharmakologische Eigenschaften haben und können für weitere Forschung und Entwicklung verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

MK-7288 übt seine Wirkung aus, indem es als inverser Agonist an Histamin-H3-Rezeptoren wirkt. Diese Rezeptoren befinden sich hauptsächlich im zentralen Nervensystem und spielen eine Schlüsselrolle bei der Regulierung der Freisetzung verschiedener Neurotransmitter, darunter Histamin, Dopamin und Acetylcholin. Durch die Bindung an und Hemmung der Aktivität von Histamin-H3-Rezeptoren erhöht MK-7288 die Freisetzung dieser Neurotransmitter, was zu einer verstärkten Wachheit und kognitiven Funktion führt.

Wirkmechanismus

MK-7288 exerts its effects by acting as an inverse agonist at histamine H3 receptors. These receptors are primarily located in the central nervous system and play a key role in regulating the release of various neurotransmitters, including histamine, dopamine, and acetylcholine . By binding to and inhibiting the activity of histamine H3 receptors, MK-7288 increases the release of these neurotransmitters, leading to enhanced wakefulness and cognitive function .

Vergleich Mit ähnlichen Verbindungen

Substituent Variants in the Spiro-Furopyridine Series

Spiro-Furopyridine Derivatives with Trifluoromethyl Groups

- Spiro[cyclohexane-1,3’−6’-phenyl-4’-trifluoromethyl-[1H]-furo[3,4-c]pyridine]: Structural differences: Furo[3,4-c]pyridine vs. furo[3,4-b]pyridine ring fusion; 4’-CF₃ substituent.

Spirothiazolidines and Pyrrolopyridazines

- Spirothiazolidines (e.g., 4-(3′-(4-chlorophenyl)–spiro[cyclohexane-1,5′-pyrazolo[3,4-d]thiazol]): Core structure: Thiazolo-pyrazolo scaffold instead of furopyridine.

- Spiro-pyrrolo[3,4-d]pyridazines :

Comparison with Green Chemistry Approaches

Pharmacological and Physicochemical Properties

Substituent Effects on Bioactivity

- 2'-Methoxy vs. 2'-Chloro :

- Piperidinylethyl group: Likely enhances blood-brain barrier permeability via amine protonation, contrasting with non-basic analogs .

Solubility and Stability

- Hydrochloride salts (e.g., 475152-31-9): Higher aqueous solubility than free bases but may exhibit hygroscopicity.

- Carboxamide vs.

Biologische Aktivität

Spiro(cyclohexane-1,5'(7'H)-furo(3,4-b)pyridine)-4-carboxamide, 2'-methoxy-N-methyl-7'-oxo-N-(2-(1-piperidinyl)ethyl)-, trans- is a complex organic compound with significant potential in medicinal chemistry. Its unique spiro structure and diverse functional groups suggest various biological activities, particularly in neuropharmacology and antimicrobial domains. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H26N2O3 and a molecular weight of approximately 346.43 g/mol. Its structure includes a cyclohexane ring fused with a furo(3,4-b)pyridine moiety and a carboxamide functional group, contributing to its distinctive chemical properties and reactivity .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly:

- Neuropharmacological Effects : Investigations suggest that it may interact with various neurotransmitter systems, potentially aiding in the treatment of psychiatric disorders such as schizophrenia .

- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound may possess antibacterial activity against several strains of bacteria .

The compound's biological activity can be attributed to its ability to bind to specific receptors and enzymes involved in neurotransmission and microbial resistance. Interaction studies highlight its binding affinity to various biological targets, which is crucial for optimizing therapeutic efficacy .

Neuropharmacology

In a study focusing on the neuropharmacological effects of spiro compounds, researchers found that the target compound exhibited significant binding affinity to dopamine receptors. This interaction suggests potential applications in treating dopamine-related disorders . The study utilized various in vitro assays to evaluate receptor binding and downstream signaling effects.

Antimicrobial Activity

A series of derivatives were synthesized for antimicrobial testing against Gram-positive and Gram-negative bacteria. The results indicated that certain analogs exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. For instance, one derivative showed an MIC of 12.4 µM against Staphylococcus aureus .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 12.4 | Staphylococcus aureus |

| Compound B | 16.4 | Bacillus cereus |

| Compound C | 16.5 | Escherichia coli |

| Compound D | 16.1 | Klebsiella pneumoniae |

Synthesis Methods

The synthesis of spiro(cyclohexane-1,5'(7'H)-furo(3,4-b)pyridine)-4-carboxamide can be approached through various methodologies including multicomponent reactions (MCRs). These methods allow for the efficient construction of complex structures while minimizing by-products .

Q & A

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., IC values) may arise from variations in assay conditions or stereochemical purity. To address this:

- Standardize assays : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to cross-validate results .

- Verify stereochemistry : Chiral HPLC or NOESY NMR can confirm the *trans-*configuration, which significantly impacts receptor binding .

- Control impurities : LC-MS monitoring ensures intermediates (e.g., unreacted piperidinyl ethyl groups) do not interfere .

Advanced Research Questions

Q. What computational strategies are effective for studying the reaction mechanism of spiro compound formation?

Methodological Answer: Density Functional Theory (DFT) calculations and molecular dynamics simulations can elucidate reaction pathways. For example:

- Transition state analysis : Identify energy barriers for spiro-ring closure using Gaussian 16 with B3LYP/6-31G(d) basis sets .

- Solvent effects : COSMO-RS models predict solvent interactions during Mannich-type reactions, which are critical for spiroheterocycle formation .

- Isotopic labeling : N-labeled hydrazine tracks nitrogen incorporation into the pyridazine ring .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

Methodological Answer: SAR studies should systematically modify substituents and analyze bioactivity shifts (Table 1):

| Substituent | Biological Activity | Key Finding |

|---|---|---|

| 4-Fluorophenyl acetamide | Enhanced kinase inhibition (IC = 12 nM) | Electron-withdrawing groups improve target affinity. |

| Dimethoxybenzyl group | Reduced solubility (LogP = 3.8) | Bulky substituents hinder membrane permeability. |

| *cis-*Spiro isomer | 10x lower activity vs. *trans-*isomer | Stereochemistry dictates binding pocket fit. |

| Approach : |

- Parallel synthesis : Generate analogs via Suzuki-Miyaura coupling or reductive amination .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal half-life) and blood-brain barrier penetration .

Q. What experimental techniques are recommended for analyzing stereochemical stability under physiological conditions?

Methodological Answer: The *trans-*configuration’s stability is crucial for in vivo efficacy. Use:

- Circular Dichroism (CD) : Monitor conformational changes in phosphate-buffered saline (pH 7.4) .

- Dynamic NMR : Track epimerization rates at 37°C in DO .

- X-ray crystallography : Resolve crystal structures to confirm spiro-ring geometry .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on the compound’s solubility and crystallinity?

Methodological Answer: Discrepancies often stem from polymorphic forms or hydration states. To resolve:

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of batches synthesized in different solvents (e.g., methanol vs. acetonitrile) .

- Thermogravimetric Analysis (TGA) : Quantify water content in crystalline vs. amorphous forms .

- Hansen Solubility Parameters : Predict solubility in co-solvent systems (e.g., PEG-400/water) .

Tables for Key Findings

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Compound | Key Structural Feature | Biological Activity |

|---|---|---|

| *trans-*Spiro(cyclohexane-furopyridine) with 4-fluorophenyl group | Fluorophenyl acetamide | IC = 12 nM (kinase X inhibition) |

| *cis-*Spiro(cyclohexane-furopyridine) | Altered spiro-ring conformation | IC = 120 nM |

| Analog with dimethoxybenzyl substituent | Electron-donating groups | LogP = 3.8; poor aqueous solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.